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Compound of Interest |

Compound Name: Methyl L-histidinate hydrochloride
CAS No.: 18684-16-7
Cat. No.: B181456

Introduction & Core Utility

Methyl L-histidinate hydrochloride (CAS: 3251-62-9) is the methyl ester derivative of the
amino acid Histidine, supplied as a dihydrochloride salt to ensure stability. In protein chemistry,
it serves as a unique bifunctional reagent: it provides a nucleophilic

-amine group for conjugation while protecting the carboxylic acid as a methyl ester.

Unlike standard Histidine, the methyl ester protection prevents unwanted side-reactions at the
C-terminus (such as polymerization) during activation steps. The imidazole side chain (pKa
~6.0) remains available, allowing the modified protein to participate in:

» Metal Affinity Purification (IMAC): Acting as a "minimal His-tag."
» pH-Responsive Solubility: Leveraging the protonation state of the imidazole ring.
o Active Site Engineering: Introducing catalytic histidine residues into non-native scaffolds.

This guide details two high-fidelity, site-specific protocols to install this moiety onto proteins.

Chemical Properties & Handling
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Property Specification Critical Handling Note
Hygroscopic.[1] Store
Formula
desiccated at -20°C.
High salt content affects ionic
MW 242.01 g/mol
strength.
- Must be neutralized before
Solubility Water (>50 mg/mL), DMSO N
nucleophilic attack.
PKa ( Lower than Lysine (~10.5),
~7.0-75 _ , ,
-NH2) allowing pH-selective targeting.

Mechanism of Action

The utility of Methyl L-histidinate relies on its

-amine acting as a nucleophile. However, because it is supplied as a hydrochloride salt, the

amine is protonated (
) and non-reactive.

The Activation Step (Crucial):

Once neutralized, the free amine attacks electrophilic centers on the target protein. We utilize

two distinct mechanisms for site-specificity:

o Enzymatic Transpeptidation (Sortase A): Targets a specific C-terminal peptide motif.[2]

e Reductive Amination: Targets an oxidized N-terminal Serine/Threonine.

Pathway Visualization (Sortase A Mechanism)
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Figure 1: Mechanism of Sortase-mediated ligation where Methyl L-histidinate acts as the
incoming amine nucleophile to cap the C-terminus.

Protocol A: Enzymatic C-Terminal Ligation (Sortase
A)

Objective: To attach a single Histidine Methyl Ester to the C-terminus of a protein. Specificity:
Absolute. Requires the recognition motif LPXTG (Leu-Pro-X-Thr-Gly).[2]

Note: While Sortase A optimally recognizes oligoglycine nucleophiles (

or

), high concentrations of primary amines like Methyl L-histidinate can drive the reaction to
completion, creating a minimal modification without a long linker.

Materials

o Target Protein: Must contain C-terminal LPETG motif.[3] Concentration: 50-100 pM.
e Enzyme: Sortase A (wild-type or pentamutant). Concentration: 5 uM.

o Reagent: Methyl L-histidinate 2HCI.

o Buffer: 50 mM Tris-HCI, 150 mM NacCl, 10 mM

,pH 7.5.
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¢ Neutralizer: 1M NaOH.

Step-by-Step Methodology

» Nucleophile Preparation (The "Self-Validating" Step):

o

Dissolve Methyl L-histidinate 2HCI in the Reaction Buffer to a concentration of 500 mM.

[¢]

Critical Check: Measure the pH. It will be highly acidic due to the HCI counterions.

[e]

Slowly add 1M NaOH while monitoring pH until it reaches exactly 7.5.

[e]

Why? If the pH is < 7, the amine is protonated and cannot attack the thioester
intermediate. If pH > 8.5, hydrolysis of the protein thioester competes with ligation.

e Reaction Assembly:

o In a 1.5 mL microcentrifuge tube, combine:

Target Protein (final 50 uM)

Sortase A (final 5 puM)

Neutralized Methyl L-histidinate (final 50 mM)

Buffer to final volume.

o Stoichiometry: We use a 1000-fold excess of the small molecule nucleophile to
compensate for its lower affinity compared to oligoglycine.

e |ncubation:
o Incubate at 37°C for 4-16 hours.

o Checkpoint: Analyze a 5 pL aliquot via LC-MS. You should see a mass shift corresponding
to the loss of Glycine (-57 Da) and addition of His-OMe (+169 Da). Net shift: +112 Da.

e Purification:
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o Remove Sortase A (usually His-tagged) and excess enzyme using Ni-NTA resin if your
target protein does not have a His-tag.

o Remove excess Methyl L-histidinate via size-exclusion chromatography (PD-10 column)

or dialysis.

Protocol B: Site-Specific N-Terminal Modification
(Reductive Amination)

Objective: To attach Methyl L-histidinate to the N-terminus of a protein containing an N-terminal
Serine or Threonine. Specificity: High. Periodate oxidation at neutral pH is highly specific for
1,2-amino alcohols (N-terminal Ser/Thr).

Materials

e Target Protein: Must have N-terminal Ser or Thr.
¢ Oxidant: Sodium Periodate (

).
e Reductant: Sodium Cyanoborohydride (

) - Toxic, handle in fume hood.

e Quencher: Glycerol.

Step-by-Step Methodology

e Generation of N-Terminal Aldehyde:
o Dissolve protein (1-5 mg/mL) in PBS (pH 7.0).
o Add

to a final concentration of 1 mM.

o Incubate for 15 minutes on ice in the dark.
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o Quench excess periodate by adding Glycerol (final 10 mM).

o Buffer Exchange: Rapidly remove oxidants using a Zeba Spin Desalting Column
(equilibrated in PBS, pH 6.5). Note: pH 6.5 favors the imine formation.

e Conjugation (Reductive Amination):

o Prepare a 200 mM stock of Methyl L-histidinate 2HCI. Neutralize to pH 6.5 using NaOH
(as in Protocol A).

o Add the neutralized His-OMe to the oxidized protein (Final conc: 50 mM).
o Add
to a final concentration of 20 mM.
 Incubation:
o Incubate at Room Temperature for 12—18 hours.

o The Schiff base (imine) formed between the aldehyde and the His-OMe amine is
irreversibly reduced to a stable secondary amine.

 Validation:
o The N-terminal Ser/Thr is cleaved/oxidized to a glyoxyl group, then coupled.

o Mass shift calculation is complex:

Troubleshooting & Optimization
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Observation Probable Cause Corrective Action

Re-check pH of the His-OMe
No Conjugation (Protocol A) pH too low (Amine protonated).  stock after dissolving. The HCI
salt drastically drops pH.

Dilute the His-OMe stock or

Precipitation lonic strength shock. )
add stepwise.
Increase His-OMe
) ) ] concentration to 100 mM or
Low Yield (Protocol A) Hydrolysis of Thioester. N
add 10% Glycerol to stabilize
the enzyme.
Ensure Periodate oxidation is
Multiple Modifications (Protocol - ) o done at 0°C for strictly 15
Non-specific Lysine oxidation. ) o
B) mins. Long exposure oxidizes
Methionines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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